(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene moiety, a benzo[d]thiazole ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of 5-chlorothiophene-2-carbonyl chloride: This intermediate is prepared by reacting 5-chlorothiophene-2-carboxylic acid with thionyl chloride under reflux conditions.
Synthesis of the benzo[d]thiazole derivative: The benzo[d]thiazole ring is formed by cyclization of 2-aminothiophenol with 2-bromoacetophenone in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate serves as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development .
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical reactions makes it versatile for creating functionalized materials .
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 5-chlorothiophene-2-carbonyl chloride
- 2-aminothiophenol
- 2-bromoacetophenone
Uniqueness
What sets (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Biological Activity
(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a unique combination of functional groups, including a chlorothiophene moiety and a benzo[d]thiazole ring, which contribute to its diverse pharmacological properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis of this compound typically involves several steps, starting from commercially available precursors. Key steps include the formation of 5-chlorothiophene-2-carbonyl chloride and the cyclization to form the benzo[d]thiazole derivative, followed by various functional group modifications to achieve the final product .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those structurally similar to this compound. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, such as A431 and A549, through mechanisms involving apoptosis and cell cycle arrest . The mechanism of action is believed to involve the modulation of specific molecular targets, including enzymes related to cell proliferation.
Anti-inflammatory and Antibacterial Activities
Benzothiazole derivatives are also recognized for their anti-inflammatory and antibacterial activities. Compounds with similar moieties have demonstrated significant inhibition against bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus, with zones of inhibition ranging from 20 mm to 28 mm depending on the specific derivative . The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α .
Case Studies
- Anticancer Activity : A study synthesized a series of benzothiazole derivatives, including compounds structurally related to this compound. The active compounds exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating strong potential for further development in cancer therapy .
- Antibacterial Activity : Another research effort focused on evaluating the antibacterial properties of benzothiazole derivatives. The results indicated that certain compounds showed enhanced activity against E. coli and S. aureus, suggesting that modifications in the benzothiazole structure could lead to improved antibacterial efficacy .
Detailed Research Findings
Activity Type | Compound Tested | Result |
---|---|---|
Anticancer | Benzothiazole derivative B7 | Significant inhibition of A431 cells |
Induced apoptosis at low concentrations | ||
Anti-inflammatory | Various benzothiazole derivatives | Inhibition of IL-6 and TNF-α |
Antibacterial | Compound 5d | Maximum zone of inhibition: 28 mm |
Properties
IUPAC Name |
methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-9-3-4-10-12(7-9)24-16(19(10)8-14(20)22-2)18-15(21)11-5-6-13(17)23-11/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQDQLMXRCEKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.